molecular formula C22H22ClN5O2 B11013976 (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11013976
M. Wt: 423.9 g/mol
InChI Key: WTLUJQNBHGNOBT-FQEVSTJZSA-N
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Description

(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole ring, a benzotriazinone moiety, and a butanamide chain. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Chlorine Atom: Chlorination of the indole ring at the 5-position using reagents like thionyl chloride or N-chlorosuccinimide.

    Formation of the Benzotriazinone Moiety: This can be achieved through cyclization reactions involving suitable precursors.

    Coupling Reactions: The final coupling of the indole derivative with the benzotriazinone moiety and the butanamide chain under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the benzotriazinone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups or the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The indole ring and benzotriazinone moiety may play key roles in binding to the target and exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.

    Benzotriazinone Derivatives: Compounds like benzotriazole and its derivatives.

Uniqueness

(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C22H22ClN5O2/c1-13(2)20(28-22(30)16-5-3-4-6-19(16)26-27-28)21(29)24-10-9-14-12-25-18-8-7-15(23)11-17(14)18/h3-8,11-13,20,25H,9-10H2,1-2H3,(H,24,29)/t20-/m0/s1

InChI Key

WTLUJQNBHGNOBT-FQEVSTJZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

CC(C)C(C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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